molecular formula C6H15ClN2 B1532522 (S)-1,3-Dimethylpiperazine dihydrochloride CAS No. 1152110-30-9

(S)-1,3-Dimethylpiperazine dihydrochloride

Cat. No.: B1532522
CAS No.: 1152110-30-9
M. Wt: 150.65 g/mol
InChI Key: DPBBTNJEYWACKY-RGMNGODLSA-N
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Description

(S)-1,3-Dimethylpiperazine dihydrochloride: is a chiral organic compound with the molecular formula C6H16Cl2N2 and a molecular weight of 187.11 g/mol . It is a derivative of piperazine, featuring two methyl groups at the 1 and 3 positions of the piperazine ring, and two hydrochloride ions to form a salt. This compound is known for its utility in various scientific research applications, particularly in chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Chiral Resolution: One common method involves the resolution of racemic 1,3-dimethylpiperazine using chiral resolving agents to obtain the (S)-enantiomer.

  • Chemical Synthesis: Another approach is the chemical synthesis starting from piperazine, followed by selective methylation at the 1 and 3 positions.

Industrial Production Methods:

  • Batch Production: In industrial settings, batch production methods are often employed to ensure the purity and consistency of the compound.

  • Continuous Flow Synthesis: Some advanced production facilities may use continuous flow synthesis to enhance efficiency and scalability.

Chemical Reactions Analysis

(S)-1,3-Dimethylpiperazine dihydrochloride: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced derivatives.

  • Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophiles like alkyl halides or amines are used, often in the presence of a base.

Major Products Formed:

  • N-oxides: Resulting from oxidation reactions.

  • Reduced Derivatives: Obtained from reduction reactions.

  • Substituted Derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

(S)-1,3-Dimethylpiperazine dihydrochloride: has a wide range of applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biological studies to investigate the role of piperazine derivatives in biological systems.

  • Medicine: It is utilized in the development of new drugs, particularly those targeting central nervous system disorders.

  • Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which (S)-1,3-Dimethylpiperazine dihydrochloride exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound may interact with various receptors and enzymes in biological systems.

  • Pathways Involved: It can modulate signaling pathways related to neurotransmission, inflammation, and other physiological processes.

Comparison with Similar Compounds

(S)-1,3-Dimethylpiperazine dihydrochloride: is compared with other similar compounds to highlight its uniqueness:

  • 1,3-Dimethylpiperazine: The racemic mixture of the compound.

  • 1,4-Dimethylpiperazine: A structural isomer with methyl groups at the 1 and 4 positions.

  • N-Methylpiperazine: A compound with a single methyl group on the piperazine ring.

Each of these compounds has distinct properties and applications, making This compound unique in its specific uses and effects.

Properties

CAS No.

1152110-30-9

Molecular Formula

C6H15ClN2

Molecular Weight

150.65 g/mol

IUPAC Name

(3S)-1,3-dimethylpiperazine;hydrochloride

InChI

InChI=1S/C6H14N2.ClH/c1-6-5-8(2)4-3-7-6;/h6-7H,3-5H2,1-2H3;1H/t6-;/m0./s1

InChI Key

DPBBTNJEYWACKY-RGMNGODLSA-N

Isomeric SMILES

C[C@H]1CN(CCN1)C.Cl

SMILES

CC1CN(CCN1)C.Cl.Cl

Canonical SMILES

CC1CN(CCN1)C.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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